Lipophilicity (LogP) Comparison: 7-Fluoro-4-methyl vs. 7-Fluoro-1H-indole-2-carboxylic acid
The 4-methyl group in 7-fluoro-4-methyl-1H-indole-2-carboxylic acid significantly increases lipophilicity compared to the non-methylated analog, 7-fluoro-1H-indole-2-carboxylic acid. This difference is critical for optimizing blood-brain barrier permeability and membrane interactions in drug design. The predicted LogP for the target compound is 2.31, whereas the analog lacking the 4-methyl group has a lower predicted LogP .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.31 |
| Comparator Or Baseline | 7-fluoro-1H-indole-2-carboxylic acid (CAS 399-67-7) |
| Quantified Difference | Higher LogP for target compound (exact numerical difference not available due to lack of direct comparative measurement) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and central nervous system (CNS) exposure, making the 4-methyl analog more suitable for CNS-targeted programs.
